Zn-Bidentation Binding Geometry: Direct Crystallographic Comparison with HS-CH(CH₂Ph)CO-Gly-(5-Ph)Pro
In the thermolysin active site, (2-sulfanyl-3-phenylpropanoyl)-phe-tyr (Compound 3) exhibits a bidentate Zn-coordination mode with Zn–S and Zn–O distances of 2.3 Å and 2.4 Å respectively [1]. In contrast, the closely related analog HS-CH(CH₂Ph)CO-Gly-(5-Ph)Pro (Compound 2) binds via Zn monodentation, where only the thiol group interacts with Zn and the proline ring resides outside the active site [1]. Additionally, a 3.1 Å distance between the inhibitor sulfur atom and OE1 of Glu143 in Compound 3 supports an H-bond network absent in Compound 2 [1]. This bidentation network is described as a 'modified' transition state mimic of peptide bond hydrolysis [1].
Comparator: monodentate thiol only
| Evidence Dimension | Zn-coordination geometry in thermolysin active site |
|---|---|
| Target Compound Data | Zn–S: 2.3 Å; Zn–O: 2.4 Å; S···OE1(Glu143): 3.1 Å (bidentate mode); side chains occupy S₁, S₁′, and S₂′ pockets |
| Comparator Or Baseline | HS-CH(CH₂Ph)CO-Gly-(5-Ph)Pro (Compound 2): Zn monodentation via thiol only; proline ring outside active site; aromatic moieties occupy S₁′ and S₂′ |
| Quantified Difference | Bidentate vs. monodentate Zn coordination; additional Zn–O bond (2.4 Å); distinct H-bond network involving Glu143 |
| Conditions | X-ray crystallography of thermolysin–inhibitor complexes; PDB entries 1QF0 and 1QF2; resolution not explicitly stated for these distances in the abstract but derived from refined crystal structures [2] |
Why This Matters
The bidentate coordination mode provides a structurally validated rationale for the ~29-fold higher affinity of this compound, enabling its use as a defined transition state analog probe for mechanistic studies of zinc metalloproteases.
- [1] Gaucher JF, Selkti M, Tiraboschi G, et al. Crystal structures of alpha-mercaptoacyldipeptides in the thermolysin active site: structural parameters for a Zn monodentation or bidentation in metalloendopeptidases. Biochemistry. 1999;38(39):12569-12576. doi:10.1021/bi991043z View Source
- [2] RCSB PDB. 1QF0: Thermolysin complexed with (2-sulphanyl-3-phenylpropanoyl)-Phe-Tyr; 1QF2: Thermolysin complexed with (2-sulphanyl-3-phenylpropanoyl)-Gly-(5-phenylproline). doi:10.2210/pdb1QF0/pdb; doi:10.2210/pdb1QF2/pdb View Source
